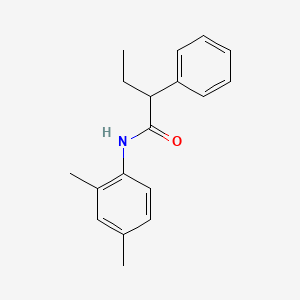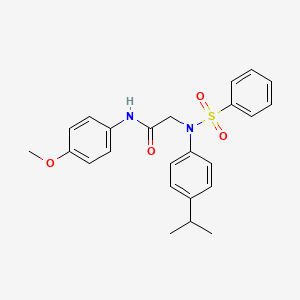
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as DMQD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DMQD is a quinazolinone derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to bind to copper ions through its quinazolinone moiety. The binding of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone to copper ions results in the formation of a complex that can emit fluorescence upon excitation. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the aggregation of amyloid-beta peptides through the disruption of beta-sheet formation.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have low toxicity in vitro and in vivo. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have antioxidant activity and can scavenge free radicals. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to induce apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-beta peptides. However, 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, including the development of new synthetic methods for 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone as a potential anti-cancer agent in vivo, and the study of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone as a potential therapeutic agent for Alzheimer's disease in vivo. Further studies are also needed to investigate the potential toxicity of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone at high concentrations and to optimize its solubility in water.
Métodos De Síntesis
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through various methods, including the reaction between 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methoxyaniline in the presence of ammonium acetate and acetic acid. These methods have been optimized to produce high yields of 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone with good purity.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to selectively bind to copper ions and can be used to detect copper ions in biological samples. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use as an anti-cancer agent. In vitro studies have shown that 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis in cancer cells and inhibit cell proliferation. 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-16-10-8-15(9-11-16)25-22(19-13-12-17(28-2)14-21(19)29-3)24-20-7-5-4-6-18(20)23(25)26/h4-14,22,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTRXAXCRWPFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387384 | |
| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
CAS RN |
6149-12-8 | |
| Record name | 2-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)

![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)


![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)